molecular formula C19H21NO4 B12457551 3,3-Dimethyl-5-oxo-5-[(4-phenoxyphenyl)amino]pentanoic acid

3,3-Dimethyl-5-oxo-5-[(4-phenoxyphenyl)amino]pentanoic acid

Cat. No.: B12457551
M. Wt: 327.4 g/mol
InChI Key: FODKJRWMOYCYGI-UHFFFAOYSA-N
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Description

3,3-Dimethyl-5-oxo-5-[(4-phenoxyphenyl)amino]pentanoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-5-oxo-5-[(4-phenoxyphenyl)amino]pentanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Phenoxyphenyl Intermediate: This involves the reaction of phenol with bromobenzene in the presence of a base to form 4-phenoxyphenyl bromide.

    Amination Reaction: The 4-phenoxyphenyl bromide is then reacted with an amine to form the 4-phenoxyphenylamine intermediate.

    Formation of the Pentanoic Acid Derivative: The final step involves the reaction of the 4-phenoxyphenylamine with 3,3-dimethylglutaric anhydride under acidic conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound are generally based on the same synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-5-oxo-5-[(4-phenoxyphenyl)amino]pentanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).

Major Products

    Oxidation: Produces ketones and carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted aromatic compounds.

Scientific Research Applications

3,3-Dimethyl-5-oxo-5-[(4-phenoxyphenyl)amino]pentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-5-oxo-5-[(4-phenoxyphenyl)amino]pentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-5-oxo-5-phenylpentanoic acid: Similar structure but lacks the phenoxyphenyl group.

    3,3-Dimethyl-5-oxo-5-(2-piperidinoanilino)pentanoic acid: Contains a piperidinoanilino group instead of the phenoxyphenyl group.

Uniqueness

3,3-Dimethyl-5-oxo-5-[(4-phenoxyphenyl)amino]pentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the phenoxyphenyl group, in particular, enhances its reactivity and interaction with biological targets.

Properties

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

3,3-dimethyl-5-oxo-5-(4-phenoxyanilino)pentanoic acid

InChI

InChI=1S/C19H21NO4/c1-19(2,13-18(22)23)12-17(21)20-14-8-10-16(11-9-14)24-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,20,21)(H,22,23)

InChI Key

FODKJRWMOYCYGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)CC(=O)O

Origin of Product

United States

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